2,6-Dichlorothioanisole
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Overview
Description
2,6-Dichlorothioanisole is a biochemical used for proteomics research . It has a molecular formula of C7H6Cl2S and a molecular weight of 193.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfur atom bonded to a benzene ring, with two chlorine atoms attached to the benzene ring . The exact positions of these atoms on the benzene ring could not be found in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the searched resources .Scientific Research Applications
Analysis of Off-Flavors in Aquatic Environments
Research conducted by Benanou et al. (2003) focused on analyzing off-flavor compounds, including haloanisoles like 2,4,6-trichloroanisole, in water samples. This study used stir bar sorptive extraction followed by thermal desorption and capillary GC/MS, highlighting the detection and quantification of haloanisoles at very low concentrations, indicating the importance of these compounds in assessing water quality and safety Benanou, Acobas, Roubin, David, & Sandra, 2003.
Spectral Investigations and Chemical Analysis
A study by Meenakshi (2017) performed spectral investigations and density functional theory (DFT) based analysis on 5-chloro-2-nitroanisole, a compound structurally similar to 2,6-Dichlorothioanisole. The research explored structural, spectroscopic, and electronic properties, providing insights into the compound's potential as a nonlinear optical material. This kind of research demonstrates the potential applications of chloroanisoles in materials science, particularly in the development of materials with unique optical properties Meenakshi, 2017.
Environmental and Ecological Impact Studies
The occurrence and impact of haloanisoles, including compounds like 2,4,6-trichloroanisole and 2,4,6-tribromoanisole, in municipal tap water across cities in China were investigated by Zhang et al. (2016). This study sheds light on the environmental presence and ecological impacts of such compounds, which may parallel concerns and research interests related to this compound Zhang, Xu, Qi, & Kumirska, 2016.
Safety and Hazards
Properties
IUPAC Name |
1,3-dichloro-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXLOEAZYVLTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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